
N,N-diethyl-6-naphthalen-2-yloxyhexan-1-amine
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Overview
Description
N,N-diethyl-6-naphthalen-2-yloxyhexan-1-amine is an organic compound that features a naphthalene ring substituted with an amine group This compound is of interest due to its unique structure, which combines the properties of both naphthalene and amine functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-6-naphthalen-2-yloxyhexan-1-amine typically involves the reaction of 2-naphthol with a suitable alkylating agent to introduce the naphthalen-2-yloxy groupOne common method involves the use of N,N-diethylhexan-1-amine as a starting material, which is then reacted with 2-naphthol under basic conditions to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N,N-diethyl-6-naphthalen-2-yloxyhexan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can convert the naphthalene ring to a dihydronaphthalene derivative.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include naphthoquinone derivatives, dihydronaphthalene derivatives, and various substituted amine derivatives.
Scientific Research Applications
N,N-diethyl-6-naphthalen-2-yloxyhexan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s amine functionality makes it a potential candidate for studying enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of N,N-diethyl-6-naphthalen-2-yloxyhexan-1-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the naphthalene ring can participate in π-π interactions, further modulating the compound’s effects. These interactions can affect various pathways, including enzyme activity and receptor signaling .
Comparison with Similar Compounds
Similar Compounds
- N,N-diethyl-6-(2-naphthyloxy)-1-hexanamine
- N,N-diethyl-4,6-bis(naphthalen-2-yloxy)-1,3,5-triazine
Uniqueness
N,N-diethyl-6-naphthalen-2-yloxyhexan-1-amine is unique due to its specific substitution pattern on the naphthalene ring and the presence of the diethylamine group. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N,N-diethyl-6-naphthalen-2-yloxyhexan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29NO/c1-3-21(4-2)15-9-5-6-10-16-22-20-14-13-18-11-7-8-12-19(18)17-20/h7-8,11-14,17H,3-6,9-10,15-16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTJDCASWJMQJOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCCCCOC1=CC2=CC=CC=C2C=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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